

Spectroscopic Profile of 2-Methoxy-5-methyl-4-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name:	2-Methoxy-5-methyl-4-nitroaniline
CAS No.:	134-19-0
Cat. No.:	B144756

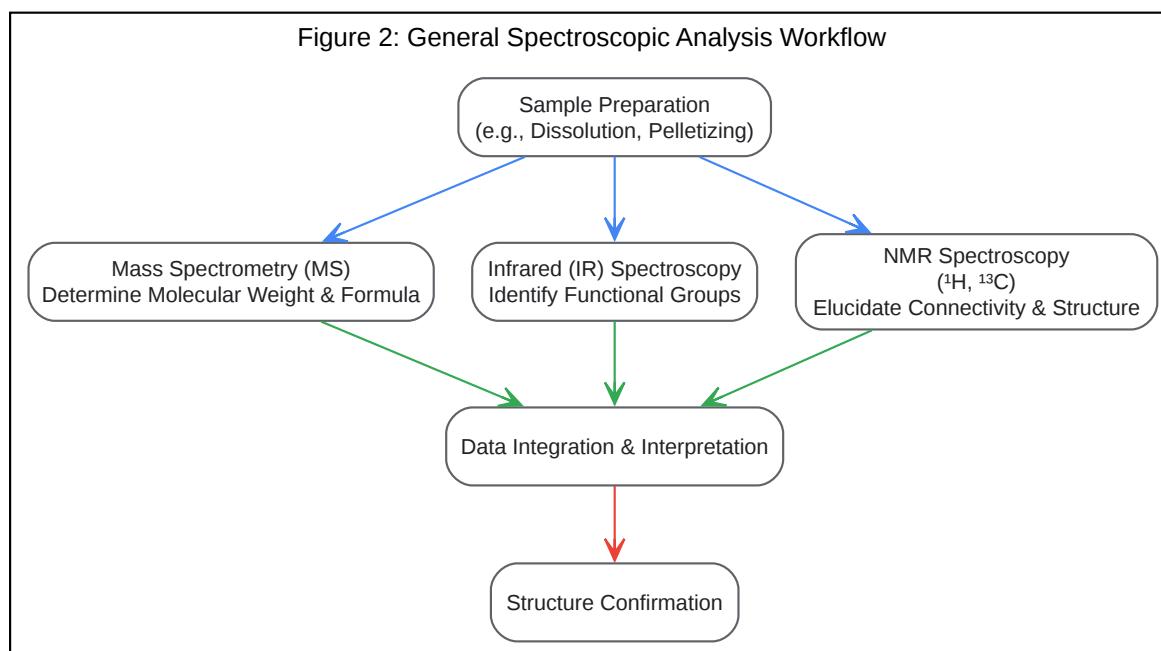
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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Methoxy-5-methyl-4-nitroaniline** (CAS No. 134-19-0), a key chemical intermediate in the synthesis of various dyes and potentially in pharmaceutical research.^{[1][2]} As a substituted aniline, its precise structural confirmation is paramount for quality control and mechanistic studies. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Analytical Workflow

The structural integrity of a compound is the foundation of its chemical and biological activity. For **2-Methoxy-5-methyl-4-nitroaniline**, with the molecular formula $C_8H_{10}N_2O_3$, a multi-technique spectroscopic approach is essential for unambiguous characterization.^{[3][4]} The workflow begins with isolating the compound and then subjecting it to a battery of spectroscopic analyses to confirm its molecular weight, functional groups, and the specific arrangement of atoms within the molecule.

Caption: Molecular Structure of **2-Methoxy-5-methyl-4-nitroaniline**.



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Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency, offering a precise map of atomic connectivity.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **2-Methoxy-5-methyl-4-nitroaniline** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.
- **¹H NMR Acquisition:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans should be adjusted to obtain an adequate signal-to-noise ratio.

- ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). The data presented is sourced from the Aldrich Chemical Company, Inc. collection.[3]

Chemical Shift (ppm)	Assignment	Rationale
~17-20	Ar-CH ₃	Typical range for a methyl group attached to an aromatic ring.
~56-60	-OCH ₃	Aliphatic carbon attached to an electronegative oxygen atom, shifted downfield.
~105-145	Aromatic Carbons (C3, C6)	Aromatic carbons in a region influenced by both electron-donating and -withdrawing groups.
~140-155	Aromatic Carbons (C1, C2, C4, C5)	Aromatic carbons directly attached to substituents (NH ₂ , OCH ₃ , NO ₂ , CH ₃), showing significant shifts.

¹H NMR Data & Interpretation

While a publicly available spectrum image is not provided, synthesis procedures confirm the structure via NMR analysis.[5] Based on the established principles of NMR and the known

effects of the substituents, a predicted ^1H NMR spectrum can be detailed. The nitro group ($-\text{NO}_2$) is strongly electron-withdrawing, deshielding nearby protons, while the amine ($-\text{NH}_2$) and methoxy ($-\text{OCH}_3$) groups are electron-donating, causing shielding.

Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~2.2	Singlet	3H	Ar-CH ₃	Aromatic methyl group, appears as a singlet.
~3.9	Singlet	3H	-OCH ₃	Methoxy group protons, shielded by the oxygen but deshielded relative to an alkyl group. Appears as a sharp singlet.
~4.0-5.0	Broad Singlet	2H	-NH ₂	Amine protons. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and hydrogen exchange.
~6.7	Singlet	1H	Ar-H (C6-H)	Aromatic proton shielded by the ortho-amino group and meta-methoxy group.
~7.5	Singlet	1H	Ar-H (C3-H)	Aromatic proton deshielded by the ortho-nitro group and meta-methoxy group. Expected to be the most

downfield of the
aromatic protons.

The presence of two singlets for the aromatic protons is a key diagnostic feature, confirming the 1,2,4,5-tetrasubstituted pattern on the benzene ring where the two remaining protons do not have adjacent proton neighbors to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

- **Sample Preparation:** Grind a small amount (~1-2 mg) of **2-Methoxy-5-methyl-4-nitroaniline** with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . An air background spectrum should be collected and subtracted from the sample spectrum.

IR Data & Interpretation

The FTIR spectrum provides direct evidence for the key functional groups within the molecule.

[3]

Wavenumber (cm ⁻¹)	Vibration Type	Assignment
3300-3500	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂) group. Two distinct bands are expected.
2850-3000	C-H Aliphatic Stretch	Methyl (-CH ₃) and Methoxy (-OCH ₃) groups.
~1590 & ~1300	N-O Asymmetric & Symmetric Stretch	Nitro (-NO ₂) group. These are typically very strong and sharp absorptions.
~1600, ~1475	C=C Aromatic Stretch	Benzene ring skeletal vibrations.
~1250	C-O-C Asymmetric Stretch	Aryl-alkyl ether linkage of the methoxy group.

The combination of the dual N-H stretching bands, the strong N-O stretching bands, and the C-O ether band provides a definitive fingerprint for the presence of the amine, nitro, and methoxy functional groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a radical cation ($M^{+\bullet}$), and induces fragmentation.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

MS Data & Interpretation

The mass spectrum of **2-Methoxy-5-methyl-4-nitroaniline** confirms its molecular weight and shows a characteristic fragmentation pattern.[3]

m/z Ratio	Proposed Ion/Fragment	Rationale
182	$[M]^{+\bullet}$ (Molecular Ion)	Corresponds to the molecular weight of $C_8H_{10}N_2O_3$ (182.18 g/mol), confirming the molecular formula.[3]
167	$[M - CH_3]^+$	Loss of a methyl radical from the molecular ion, likely from the methoxy group.
165	$[M - OH]^+$ or $[M - NH_3]^+$	A common fragmentation pathway for nitro compounds involving rearrangement and loss of a hydroxyl radical.
136	$[M - NO_2]^+$	Loss of a nitro group radical, a very common fragmentation for aromatic nitro compounds.

The observation of the molecular ion at m/z 182 is the most critical piece of data, verifying the compound's molecular weight. The subsequent fragmentation pattern, particularly the loss of methyl and nitro groups, is entirely consistent with the proposed structure.

Conclusion

The collective spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a comprehensive and unambiguous structural characterization of **2-Methoxy-5-methyl-4-nitroaniline**. NMR spectroscopy elucidates the

precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine, methoxy, and nitro functional groups, and mass spectrometry verifies the molecular weight and formula. This integrated analytical approach is indispensable for ensuring the identity and purity of chemical compounds in research and industrial applications.

References

- PubChem. (n.d.). 2-Methoxy-5-methyl-4-nitrobenzenamine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [\[Link\]](#)
- Cas no 134-19-0 (2-Methoxy-4-nitro-5-methylaniline). (n.d.). Mol-Instincts. Retrieved January 14, 2026, from [\[Link\]](#)
- Bailey, J. E., & Calvey, R. J. (1981). Isolation, characterization and determination of trace organic impurities in FD&C red no. 40. Journal of the Association of Official Analytical Chemists, 64(4), 925-931.
- Google Patents. (1979). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- ResearchGate. (2022). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. Retrieved January 14, 2026, from [\[Link\]](#)
- PubChemLite. (n.d.). **2-methoxy-5-methyl-4-nitroaniline** (C₈H₁₀N₂O₃). Retrieved January 14, 2026, from [\[Link\]](#)

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Sources

1. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
3. 2-Methoxy-5-methyl-4-nitrobenzenamine | C₈H₁₀N₂O₃ | CID 67253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [4. PubChemLite - 2-methoxy-5-methyl-4-nitroaniline \(C8H10N2O3\) \[pubchemlite.lcsb.uni.lu\]](#)
- [5. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents \[patents.google.com\]](#)
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